1-(2-Chloro-6-fluorophenyl)propan-1-ol
Overview
Description
1-(2-Chloro-6-fluorophenyl)propan-1-ol is an organic compound characterized by a chloro and fluoro substituent on a phenyl ring attached to a propan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-fluorophenyl)propan-1-ol can be synthesized through several methods, including:
Grignard Reaction: Reacting 2-chloro-6-fluorobenzene with propyl magnesium bromide followed by hydrolysis.
Reductive Amination: Starting with 2-chloro-6-fluorobenzaldehyde and reacting it with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of these reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Converting the alcohol group to a ketone or carboxylic acid.
Reduction: Reducing any potential double or triple bonds in the molecule.
Substitution: Replacing the chlorine or fluorine atoms with other groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: 1-(2-Chloro-6-fluorophenyl)propan-1-one or 1-(2-Chloro-6-fluorophenyl)propanoic acid.
Reduction: Saturated derivatives of the compound.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)propan-1-ol finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-Chloro-6-fluorophenyl)propan-1-ol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)propan-1-ol
1-(2-Fluorophenyl)propan-1-ol
1-(2-Chloro-6-fluorophenyl)propan-1-one
1-(2-Chloro-6-fluorophenyl)propanoic acid
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Biological Activity
1-(2-Chloro-6-fluorophenyl)propan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chloro and fluorine substitution on a phenyl ring, contributing to its unique chemical properties. The presence of these halogen atoms can enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. The compound can be synthesized through various methods, emphasizing the importance of optimizing conditions for high yield and purity .
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The halogen substituents are known to influence binding affinity and selectivity towards these targets, which can lead to enhanced therapeutic effects or reduced side effects compared to non-halogenated analogs .
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction: It has been studied for its potential interactions with neurotransmitter receptors, including serotonin and dopamine receptors .
Biological Activity
Research indicates that this compound exhibits various biological activities that may include:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound. For instance, a study focused on 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol, which shares structural similarities. This compound demonstrated significant antidepressant properties in animal models, indicating that modifications in the molecular structure can lead to varying pharmacological profiles .
Another study highlighted the importance of halogenation in enhancing the binding affinity of related compounds to serotonin receptors, suggesting that this compound could similarly exhibit enhanced interactions with biological targets due to its structural characteristics .
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNYTGFHRGABPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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